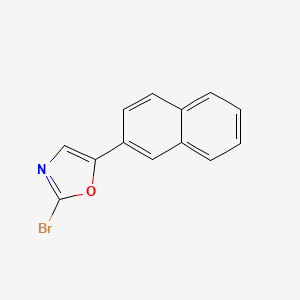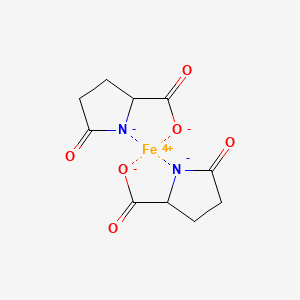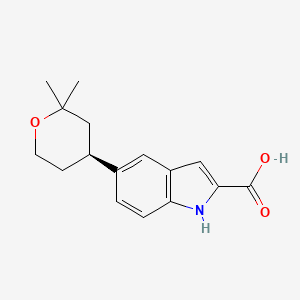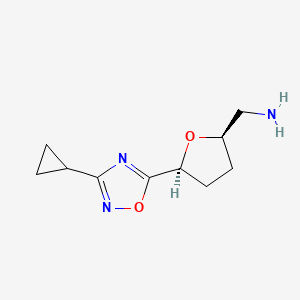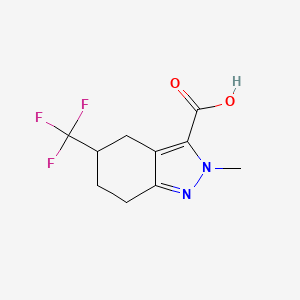![molecular formula C7H7N3S B12978801 Thieno[3,2-d]pyrimidin-6-ylmethanamine](/img/structure/B12978801.png)
Thieno[3,2-d]pyrimidin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-d]pyrimidin-6-ylmethanamine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which combines a thiophene ring fused with a pyrimidine ring, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidin-6-ylmethanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the starting materials in the presence of a primary amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d]pyrimidin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity in inhibiting certain enzymes and pathways, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been found to inhibit the PI3K pathway, which is crucial in cell growth and survival. The compound can bind to the active site of enzymes, blocking their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
- Thieno[2,3-d]pyrimidine
- Thieno[3,4-b]pyridine
- Thieno[3,2-d]pyrimidin-4-one
Comparison: Thieno[3,2-d]pyrimidin-6-ylmethanamine stands out due to its unique substitution pattern, which can lead to different biological activities compared to other thienopyrimidine derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
thieno[3,2-d]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H,2,8H2 |
InChI Key |
JLHQNCRBSOTDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


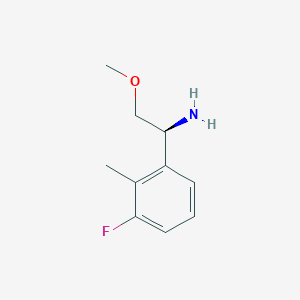
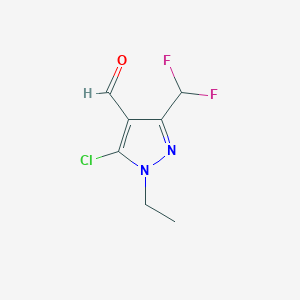
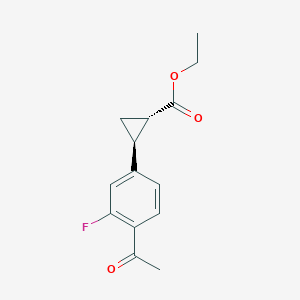
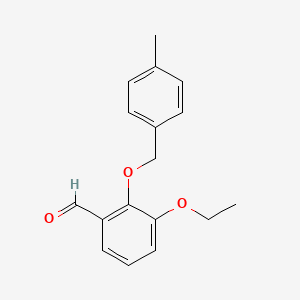
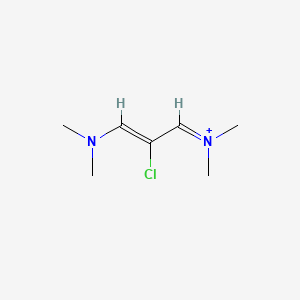
![tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate](/img/structure/B12978755.png)
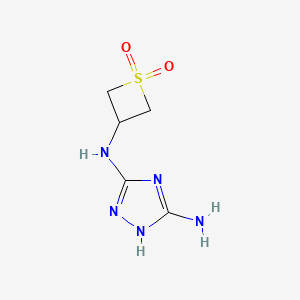
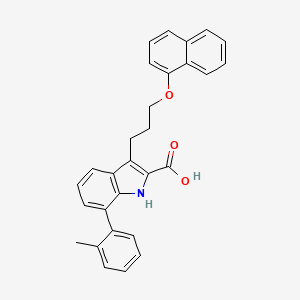
![2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12978771.png)
